N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide
Description
N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide is a synthetic acetamide derivative characterized by a cycloheptyl backbone substituted with a cyano group (-CN) at the 1-position. The acetamide moiety is linked to a phenoxy group bearing a fluorine atom at the 2-position and a nitro (-NO₂) group at the 4-position.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4/c17-13-9-12(20(22)23)5-6-14(13)24-10-15(21)19-16(11-18)7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMSUIINNMXHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide typically involves multiple steps:
Formation of the cyanocycloheptyl group: This can be achieved through the reaction of cycloheptanone with cyanide sources under basic conditions.
Introduction of the fluoro-nitrophenoxy group: This step may involve nitration of a fluorobenzene derivative followed by etherification.
Formation of the acetamide linkage: This can be done by reacting the intermediate with chloroacetamide under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyanocycloheptyl group.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The fluoro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application:
Molecular Targets: Could include enzymes, receptors, or other proteins.
Pathways Involved: The compound may interact with specific biochemical pathways, altering their function.
Comparison with Similar Compounds
Substituent Effects on the Phenoxy Ring
The 2-fluoro-4-nitrophenoxy group distinguishes the target compound from analogs with alternative substituents:
Key Observations :
Cycloheptyl vs. Cyclohexyl and Other Backbones
The 1-cyanocycloheptyl group is a critical structural element:
Key Observations :
- Quinoline-based backbones () introduce aromaticity and planar geometry, favoring interactions with hydrophobic protein domains .
Biological Activity
N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a cyanocycloheptyl group, a fluoro-nitrophenoxy group, and an acetamide moiety, which may contribute to its pharmacological properties.
Chemical Structure
The IUPAC name of the compound is this compound, with the molecular formula and a molecular weight of approximately 335.33 g/mol. The compound's structure can be described as follows:
| Component | Description |
|---|---|
| Cyanocycloheptyl Group | A seven-membered ring with a cyanide substituent |
| Fluoro-Nitrophenoxy Group | A phenyl ring substituted with fluorine and nitro groups |
| Acetamide Moiety | An amide functional group linked to the phenoxy group |
Antimicrobial Properties
Research indicates that compounds containing nitro groups, such as this compound, exhibit significant antimicrobial activity . The nitro group can induce redox reactions within microbial cells, leading to cell death. This mechanism has been observed in various bacteria, including Helicobacter pylori, Pseudomonas aeruginosa, and Mycobacterium tuberculosis .
Antineoplastic Activity
The compound may also exhibit antineoplastic properties , potentially acting against cancer cells. Nitro compounds are known for their ability to interact with cellular pathways involved in tumor growth and proliferation. Further studies are necessary to elucidate the specific mechanisms through which this compound may inhibit cancer cell lines.
Case Studies
A recent study explored the biological activities of various nitro compounds, highlighting their potential in treating infectious diseases and cancer. The findings suggested that compounds with similar structures could be developed into effective therapeutic agents .
Research Findings
-
Antimicrobial Activity :
- A study reported that nitro compounds showed a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- The mechanism involves the generation of reactive oxygen species (ROS), which damage cellular components.
-
Anticancer Potential :
- Preliminary in vitro studies indicated that certain nitro-substituted compounds could reduce cell viability in cancer cell lines.
- The effectiveness of these compounds often correlates with their ability to disrupt cellular redox balance.
-
Safety Profile :
- While exhibiting biological activity, it is crucial to assess the safety profile of such compounds to minimize potential side effects.
Comparative Analysis
To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| N-(1-cyanocyclohexyl)-2-(2-fluoro-4-nitrophenoxy)acetamide | Moderate | Low | Similar structure; less effective than target compound |
| N-(1-cyanocyclooctyl)-2-(2-fluoro-4-nitrophenoxy)acetamide | High | Moderate | Increased ring size may enhance biological activity |
Q & A
Q. What are the recommended synthetic routes for N-(1-cyanocycloheptyl)-2-(2-fluoro-4-nitrophenoxy)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For analogous compounds, substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene with nucleophiles) yield intermediates, followed by iron powder reduction under acidic conditions to generate aniline derivatives . Condensation with cyanoacetic acid using coupling agents (e.g., DCC or EDC) is critical. Optimization of pH, temperature (60–80°C), and solvent polarity (e.g., DMF or THF) improves yield and minimizes side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the cycloheptyl cyanide and fluoronitrophenoxy groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the nitrile (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .
Q. What are the key solubility and stability considerations for handling this compound?
The compound’s solubility is solvent-dependent: moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability studies suggest sensitivity to light and humidity due to the nitro and cyanide groups. Storage under inert gas (N₂ or Ar) at –20°C in amber vials is advised. Degradation products can be monitored via TLC or LC-MS .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Contradictions in splitting patterns may arise from dynamic rotational barriers in the cycloheptyl group or fluorine’s anisotropic effects. Use variable-temperature NMR to distinguish between conformational exchange and coupling artifacts. Computational modeling (DFT calculations) of expected chemical shifts and coupling constants (e.g., ) can validate assignments .
Q. What strategies optimize bioactivity assays for this compound’s potential enzyme inhibition?
Design dose-response assays (e.g., IC₅₀ determination) using recombinant enzymes (e.g., kinases or proteases). Include positive controls (known inhibitors) and assess non-specific binding via thermal shift assays. For fluorophenoxy-containing analogs, fluorescence polarization assays are suitable for real-time interaction monitoring . Mitigate nitro group interference by reducing it to an amine prior to screening .
Q. How do steric effects from the cycloheptyl group influence its reactivity in nucleophilic substitutions?
The bulky cycloheptyl cyanide moiety restricts access to the amide carbonyl, reducing reactivity in SN2 reactions. Computational docking studies (e.g., using AutoDock Vina) predict steric hindrance. Experimentally, compare reaction rates with less-hindered analogs (e.g., cyclohexyl derivatives) under identical conditions. Use bulky bases (e.g., DBU) to deprotonate and enhance nucleophilicity .
Q. What methodologies address low yield in the final condensation step?
Low yields often stem from poor nucleophilic attack on the activated carbonyl. Employ microwave-assisted synthesis to enhance reaction kinetics. Alternatively, use Schlenk techniques to exclude moisture. Screening coupling agents (e.g., HATU vs. EDCI) or additives (e.g., HOAt) can improve efficiency. Monitor intermediates via LC-MS to identify bottlenecks .
Data Analysis & Mechanistic Questions
Q. How should researchers interpret contradictory IC₅₀ values across different assay platforms?
Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or target protein isoforms. Normalize data using Z-factor statistical validation and repeat assays in triplicate under standardized conditions. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What computational tools predict metabolic pathways for this compound?
Use in silico tools like SwissADME or MetaCore to identify probable Phase I/II metabolism sites. The nitrophenoxy group may undergo nitroreductase-mediated reduction, while the cyanocycloheptyl moiety could be oxidized via CYP450 enzymes. Validate predictions with in vitro microsomal studies (e.g., human liver microsomes + NADPH) .
Q. How can researchers design SAR studies focusing on the fluoronitrophenoxy moiety?
Synthesize analogs with substituent variations (e.g., –NO₂ → –NH₂, –F → –Cl) and compare bioactivity. Use molecular docking to map interactions with target binding pockets. QSAR models (e.g., CoMFA) can quantify electronic (Hammett σ) and steric (Taft Es) contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
